What are the chemical properties of 4-Azido-1-butanamine HCl
What are the chemical properties of 4-Azido-1-butanamine HCl
Introduction
4-Azido-1-butanamine hydrochloride is a heterobifunctional linker molecule that has become an indispensable tool in the fields of chemical biology, drug development, and materials science. Its utility stems from the presence of two distinct and orthogonally reactive functional groups: a terminal azide and a primary amine, separated by a flexible four-carbon spacer. This unique architecture allows for the sequential and controlled conjugation of two different molecules, making it an ideal building block for creating complex molecular constructs.[1][2] The azide group serves as a handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), as well as the Staudinger ligation.[3][4] The primary amine provides a nucleophilic center for traditional bioconjugation techniques, most commonly forming stable amide bonds with activated carboxylic acids. This guide provides an in-depth overview of the chemical properties, reactivity, and common applications of 4-Azido-1-butanamine HCl, offering a technical resource for researchers and scientists.
Core Chemical and Physical Properties
The hydrochloride salt of 4-Azido-1-butanamine enhances its stability and solubility in aqueous media, which is advantageous for bioconjugation reactions often performed in physiological buffers.[5]
| Property | Value | Source(s) |
| Chemical Formula | C₄H₁₁ClN₄ | [6] |
| Molecular Weight | 150.61 g/mol | [6] |
| Appearance | Brown solid | [6] |
| CAS Number | 1267640-80-1 | [6][7] |
| IUPAC Name | 4-azidobutan-1-amine hydrochloride | [6] |
| Solubility | Soluble in water | [5] |
| Storage Temperature | 0-8 °C | [6] |
Spectroscopic Profile
Spectroscopic analysis is crucial for verifying the identity and purity of 4-Azido-1-butanamine HCl. The following data represent typical spectral characteristics.
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR | Signals corresponding to the protons of the butyl chain. The protons adjacent to the amine and azide groups will be shifted downfield due to the electron-withdrawing nature of these groups. Typical shifts for protons alpha to an amine are in the 2.3-3.0 ppm range.[8] |
| ¹³C NMR | Four distinct signals for the butyl chain carbons. The carbons bonded to the nitrogen and azide groups will appear in the 10-65 ppm region.[8][9] |
| FT-IR | A strong, sharp absorption band around 2100 cm⁻¹ characteristic of the azide (N₃) stretching vibration. N-H stretching of the primary amine will appear in the 3300-3500 cm⁻¹ region.[8] |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the free base (C₄H₁₀N₄) with a mass of approximately 114.09 g/mol .[10] |
Reactivity and Synthetic Applications
The power of 4-Azido-1-butanamine HCl lies in the orthogonal reactivity of its two functional groups, enabling a wide array of bioconjugation strategies.
The Azide Moiety: A Gateway to "Click Chemistry" and Beyond
The azide group is a cornerstone of several highly efficient and chemoselective ligation reactions.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent "click" reaction, forming a stable 1,2,3-triazole linkage between the azide and a terminal alkyne.[11] The reaction is typically catalyzed by a Cu(I) source, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.[11][12]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes a strained cyclooctyne to react with the azide, which is particularly advantageous for in vivo applications where copper toxicity is a concern.[3][12]
-
Staudinger Ligation: This reaction involves the formation of an aza-ylide intermediate upon reaction of the azide with a phosphine.[13] This intermediate can then be trapped by an electrophile, often an ester, to form a stable amide bond.[14] This method is highly chemoselective and proceeds under mild, aqueous conditions.[4]
The Primary Amine: A Versatile Nucleophile
The primary amine of 4-Azido-1-butanamine HCl readily participates in a variety of nucleophilic reactions.
-
Amide Bond Formation: The amine can react with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. This is a widely used method for labeling proteins and other biomolecules.[15]
-
Reductive Amination: The amine can react with aldehydes or ketones to form an intermediate imine, which is then reduced to a secondary amine.
Experimental Protocol: Two-Step Protein Labeling
This protocol outlines a general procedure for labeling a protein with a fluorescent dye using 4-Azido-1-butanamine HCl as a linker.
Step 1: Introduction of the Azide Moiety onto the Protein
-
Protein Preparation: Dissolve the protein of interest in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a concentration of 1-5 mg/mL.
-
NHS-Ester Reaction: Add a 10-20 fold molar excess of a homobifunctional NHS-ester crosslinker (e.g., Disuccinimidyl suberate - DSS) to the protein solution. Incubate for 30-60 minutes at room temperature.
-
Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction.[16] Incubate for 15 minutes.
-
Linker Conjugation: Add a 50-100 fold molar excess of 4-Azido-1-butanamine HCl to the reaction mixture. Incubate for 2 hours at room temperature.
-
Purification: Remove excess reagents and byproducts by dialysis or size-exclusion chromatography.
Step 2: Click Chemistry with an Alkyne-Functionalized Fluorophore
-
Reagent Preparation:
-
Prepare a 1-5 mg/mL solution of the azide-labeled protein in a suitable buffer (e.g., PBS).[16]
-
Prepare a 10 mM stock solution of the alkyne-fluorophore in DMSO.[17]
-
Prepare a 100 mM stock solution of a copper-chelating ligand like THPTA in water.[17]
-
Prepare a 20 mM solution of CuSO₄ in water.[17]
-
Prepare a fresh solution of sodium ascorbate (e.g., 20 mg in 0.36 mL of water).[17]
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-labeled protein, the alkyne-fluorophore (2-5 fold molar excess over the protein), and the THPTA ligand (to a final concentration of 1 mM).[16]
-
In a separate tube, premix the CuSO₄ (to a final concentration of 1 mM) and sodium ascorbate (to a final concentration of 5 mM).[16]
-
Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the reaction.[16]
-
Incubate for 1-2 hours at room temperature, protected from light.[16]
-
-
Final Purification: Purify the fluorescently labeled protein using dialysis or size-exclusion chromatography to remove the catalyst and excess fluorophore.
Caption: A simplified workflow for the two-step labeling of a protein.
Stability and Storage
For optimal long-term stability, 4-Azido-1-butanamine HCl should be stored as a solid at 0-8 °C, protected from moisture.[6] Solutions should be prepared fresh for use. Avoid strong reducing agents, as they can reduce the azide group.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[18]
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[19] Avoid breathing dust, fumes, or vapors.[6] Keep away from heat and open flames.[19]
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[19]
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water.[19]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[19]
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[19]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[19]
Conclusion
4-Azido-1-butanamine HCl is a powerful and versatile chemical tool for researchers in a multitude of scientific disciplines. Its heterobifunctional nature, combined with the high efficiency and specificity of the reactions its functional groups undergo, makes it an invaluable linker for constructing complex molecular architectures. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its successful application in innovative research and development.
References
-
National Center for Biotechnology Information. (n.d.). 1-Butanamine, 4-azido-. PubChem. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Staudinger Ligation. Retrieved from [Link]
-
Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
- Soellner, M. B., Nilsson, B. L., & Raines, R. T. (2002). Staudinger Ligation of α-Azido Acids Retains Stereochemistry. Organic Letters, 4(17), 2961–2963.
-
Wikipedia. (n.d.). Staudinger reaction. Retrieved from [Link]
-
Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction. Retrieved from [Link]
-
Ting Laboratory. (2013, July 25). Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Retrieved from [Link]
- Li, J., et al. (2023). A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL). Scientific Reports, 13(1), 8871.
- Senthil Prabhu, C. (2017). Bioconjugation in the pharmaceuticals occurrence, behaviour and applications.
- Kalia, J., & Raines, R. T. (2008). Advances in Bioconjugation. Current Organic Chemistry, 12(12), 929-942.
- Tallman, K. A., et al. (2007). Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives. Chemical Research in Toxicology, 20(3), 409–422.
- Chen, Y.-C., et al. (2023). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. Molecules, 28(15), 5727.
-
Single Use Support. (2023, April 26). Bioconjugates: Examples & Applications. Retrieved from [Link]
-
Science Hub. (n.d.). Bioconjugation application notes. Retrieved from [Link]
-
University of Puget Sound. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. ERIC. Retrieved from [Link]
-
Health Tech World. (2023, November 1). The value and versatility of bioconjugation. Retrieved from [Link]
-
LDMRC. (2022, July 1). SAFETY DATA SHEET. Retrieved from [Link]
-
Banaras Hindu University. (n.d.). B.Sc (Hons. VI Semester) Paper: CHB 605 B (Application of Spectroscopy). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Michigan State University. (n.d.). Amine Reactivity. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). The reactions of amines. Retrieved from [Link]
-
ReAgent Chemical Services. (2016, April 29). SAFETY DATA SHEET HYDROCHLORIC ACID 4M (Approx.). Retrieved from [Link]
Sources
- 1. jbino.com [jbino.com]
- 2. Bioconjugation application notes [bionordika.fi]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. CAS 3858-78-4: 1-Butanamine, hydrochloride (1:1) [cymitquimica.com]
- 6. 4-Azido-1-butanamine hydrochloride 95% | CAS: 1267640-80-1 | AChemBlock [achemblock.com]
- 7. 4-Azido-1-butanamine HCl | 1267640-80-1 [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
- 10. 1-Butanamine, 4-azido- | C4H10N4 | CID 150111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Click Chemistry [organic-chemistry.org]
- 12. What is Click Chemistry? An Introduction [sigmaaldrich.com]
- 13. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 14. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 15. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. echemi.com [echemi.com]
- 19. fishersci.com [fishersci.com]
